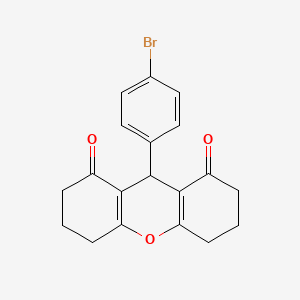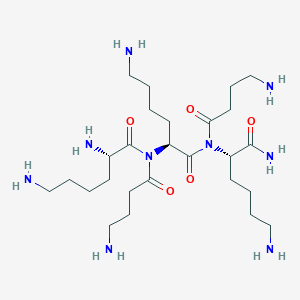
L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino group of the incoming amino acid reacts with the carboxyl group of the growing peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow for further reactions.
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale production requires optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its role in protein interactions and cellular processes.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and biotechnological applications.
Mécanisme D'action
The mechanism by which L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Lysyl-L-lysine: A simpler dipeptide with similar structural features.
L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysine: A related compound with one fewer aminobutanoyl group.
Uniqueness
L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide is unique due to its specific sequence and the presence of multiple aminobutanoyl groups
Propriétés
Numéro CAS |
882171-27-9 |
|---|---|
Formule moléculaire |
C26H53N9O5 |
Poids moléculaire |
571.8 g/mol |
Nom IUPAC |
(2S)-2,6-diamino-N-[(2S)-6-amino-1-[4-aminobutanoyl-[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]-N-(4-aminobutanoyl)hexanamide |
InChI |
InChI=1S/C26H53N9O5/c27-14-4-1-9-19(32)25(39)35(23(37)13-8-18-31)21(11-3-6-16-29)26(40)34(22(36)12-7-17-30)20(24(33)38)10-2-5-15-28/h19-21H,1-18,27-32H2,(H2,33,38)/t19-,20-,21-/m0/s1 |
Clé InChI |
XDSQYNSEBOLSKK-ACRUOGEOSA-N |
SMILES isomérique |
C(CCN)C[C@@H](C(=O)N([C@@H](CCCCN)C(=O)N([C@@H](CCCCN)C(=O)N)C(=O)CCCN)C(=O)CCCN)N |
SMILES canonique |
C(CCN)CC(C(=O)N(C(CCCCN)C(=O)N(C(CCCCN)C(=O)N)C(=O)CCCN)C(=O)CCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol](/img/structure/B14199690.png)
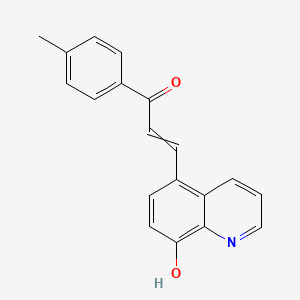
![4-(3-{1-[(Anthracen-9-yl)methyl]-3-ethenylpiperidin-4-yl}-1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl)quinoline](/img/structure/B14199713.png)

![Ethyl 6-[(2-aminoethyl)carbamoyl]pyridine-3-sulfonate](/img/structure/B14199725.png)
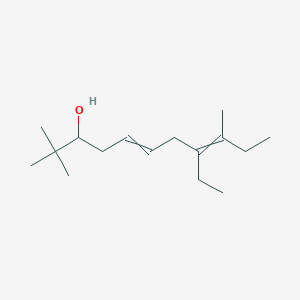
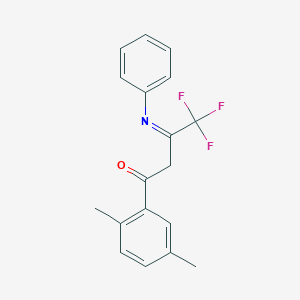
![4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzaldehyde](/img/structure/B14199732.png)
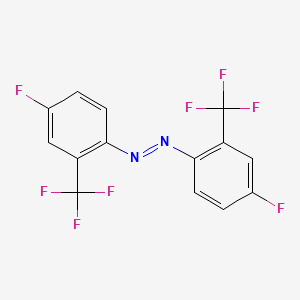

![4-[Bis(4-fluorophenyl)amino]benzonitrile](/img/structure/B14199748.png)
